

Spectroscopic Data of 2-Methoxybenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methoxybenzylamine**

Cat. No.: **B130920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-methoxybenzylamine** (CAS No. 6850-57-3), a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols are also provided for the cited spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-methoxybenzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **2-Methoxybenzylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.26 - 7.15	m	2H	Ar-H
6.92 - 6.83	m	2H	Ar-H
3.84	s	3H	-OCH ₃
3.82	s	2H	-CH ₂ -
1.49	s	2H	-NH ₂

Table 2: ¹³C NMR Spectroscopic Data for **2-Methoxybenzylamine**

Chemical Shift (δ) ppm	Assignment
157.4	Ar-C-O
131.2	Ar-C
128.5	Ar-CH
127.2	Ar-CH
120.5	Ar-CH
110.2	Ar-CH
55.2	-OCH ₃
42.8	-CH ₂ -

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for **2-Methoxybenzylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3379	Strong, Broad	N-H stretch (asymmetric)
3290	Strong, Broad	N-H stretch (symmetric)
3060 - 3000	Medium	Aromatic C-H stretch
2935, 2834	Medium	Aliphatic C-H stretch
1602, 1587	Strong	C=C stretch (aromatic)
1493	Strong	N-H bend (scissoring)
1463, 1438	Medium	C-H bend (aliphatic)
1240	Strong	C-O stretch (asymmetric)
1028	Strong	C-O stretch (symmetric)
752	Strong	C-H bend (out-of-plane, ortho-disubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **2-Methoxybenzylamine**

m/z	Relative Intensity (%)	Proposed Fragment
137	73.6	[M] ⁺
136	100.0	[M-H] ⁺
121	43.3	[M-NH ₂] ⁺
106	49.2	[M-CH ₂ NH ₂] ⁺
91	41.1	[C ₇ H ₇] ⁺ (tropylium ion)
77	25.4	[C ₆ H ₅] ⁺
65	15.6	[C ₅ H ₅] ⁺

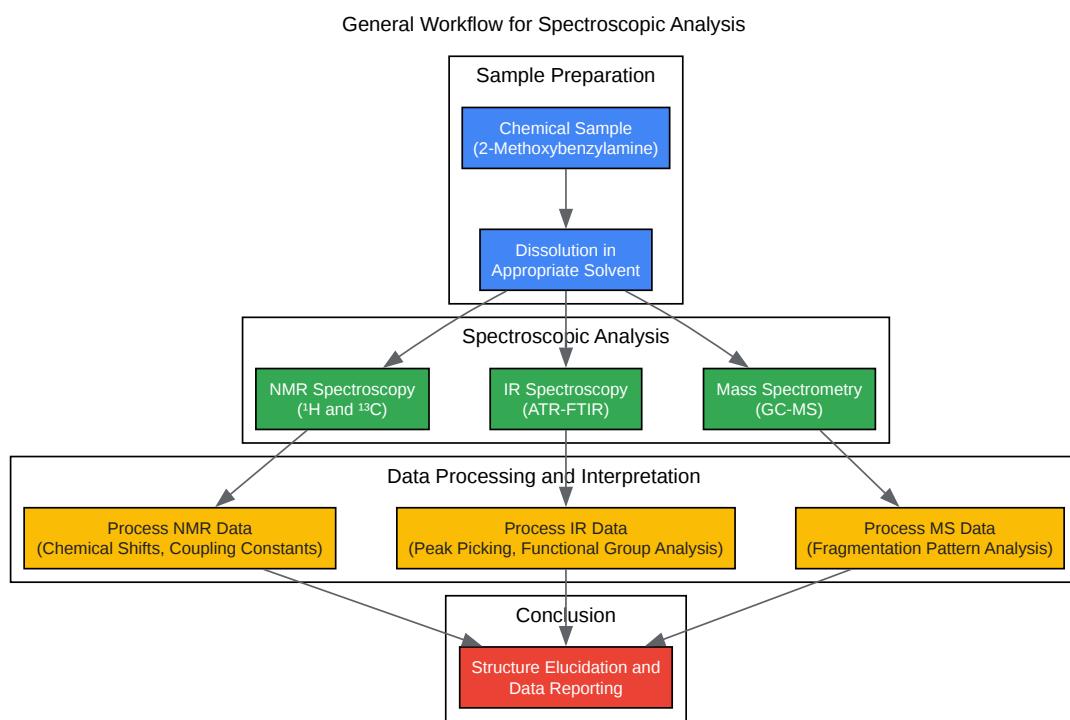
Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. The sample of **2-methoxybenzylamine** was dissolved in deuterated chloroform (CDCl₃).^[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a typical ¹H NMR experiment, 5-25 mg of the compound is sufficient, while for ¹³C NMR, a higher concentration of 50-100 mg is generally required to achieve a good signal-to-noise ratio. The sample solution is filtered if any solid particles are present to ensure magnetic field homogeneity. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity before acquiring the spectrum.

Infrared (IR) Spectroscopy


The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer. A background spectrum of the clean ATR crystal (typically diamond) is collected first. A small drop of liquid **2-methoxybenzylamine** is then placed directly onto the crystal. The spectrum is recorded over a range of 4000-650 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the mass spectrometer via a gas chromatograph equipped with a suitable capillary column. For analysis, a small amount of **2-methoxybenzylamine** is dissolved in a volatile organic solvent like dichloromethane or methanol. An aliquot of this solution is injected into the GC. The typical GC oven temperature program starts at a lower temperature and is gradually increased to ensure separation of the analyte from any impurities. The separated compound then enters the mass spectrometer, which is operated in electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass range of m/z 50-500 to detect the molecular ion and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methoxybenzylamine**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxybenzylamine(6850-57-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 2-Methoxybenzylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130920#spectroscopic-data-of-2-methoxybenzylamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com